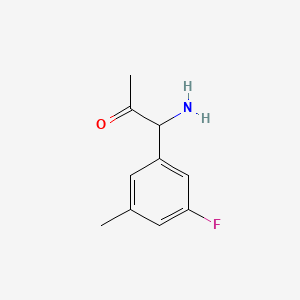

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one

Description

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one is a substituted propan-2-one derivative featuring an amino group and a 3-fluoro-5-methylphenyl substituent. Its molecular formula is C₁₀H₁₂FNO, combining a ketone backbone with aromatic and amino functional groups. For instance, diarylheptanoid synthesis employs 1-(triphenylphosphoranylidene)propan-2-one as a key intermediate , and benzofuran derivatives utilize microwave-assisted cyclization of propan-2-one precursors . The compound’s fluorine and methyl substituents are anticipated to influence its electronic properties, solubility, and intermolecular interactions, as observed in structurally similar terpyridine systems .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

1-amino-1-(3-fluoro-5-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H12FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |

InChI Key |

BHWVBQMVTBDDIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-fluoro-5-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison Table 1: Substituent Effects in Aromatic Systems

Functional Group Variations: Ketone vs. Alcohol

Replacing the ketone group in this compound with a hydroxyl group yields (1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol (C₁₀H₁₄FNO). Key differences include:

- Volatility : The ketone derivative is expected to exhibit higher volatility than the alcohol due to the absence of strong hydrogen-bonding hydroxyl groups .

- Solubility: The hydroxyl group in the alcohol enhances water solubility, whereas the ketone’s polarity is moderated by the aromatic and amino groups .

Comparison Table 2: Functional Group Impact

Positional and Structural Analogues

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one: This positional isomer features a propan-1-one backbone and a 3-methylphenyl group.

- 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one: Replacing the methyl group with methoxy increases electron-donating effects, which may alter reactivity in nucleophilic substitutions .

Comparison Table 3: Structural Analogues

Biological Activity

1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-one is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a fluorinated aromatic ring allows for diverse interactions with biological targets, making it a candidate for further pharmacological research. This article reviews the biological activity of this compound, including its mechanisms of action, interaction with biological systems, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C11H14FNO, with a molecular weight of 181.21 g/mol. Its structure includes:

- An amino group (-NH2), which facilitates hydrogen bonding.

- A fluorinated phenyl ring , enhancing lipophilicity and hydrophobic interactions.

- A propan-2-one moiety , contributing to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound's mechanism can be summarized as follows:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Hydrophobic Interactions : The fluorinated aromatic ring engages in hydrophobic interactions, influencing binding affinity and specificity towards biological targets.

Biological Activity and Research Findings

Preliminary studies have indicated that this compound interacts with receptors involved in neurotransmission and metabolic pathways. The following table summarizes key findings from various studies:

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neurotransmitter Modulation : In a study investigating the effects on serotonin uptake, the compound demonstrated a significant reduction in uptake compared to control groups, suggesting potential use as an antidepressant or anxiolytic agent.

- Enzyme Inhibition : Research focused on monoamine oxidase (MAO) inhibition showed that this compound could serve as a lead for developing new antidepressants by enhancing monoamine levels in the brain.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmacological Research : Its ability to modulate enzyme and receptor activities positions it as a candidate for drug development targeting neurological disorders.

- Medicinal Chemistry : The compound's structural characteristics may lead to the synthesis of derivatives with enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.